molecular formula C9H2F10 B3267142 2-Fluoro-1,3,5-tris-trifluoromethyl-benzene CAS No. 444-39-3

2-Fluoro-1,3,5-tris-trifluoromethyl-benzene

Cat. No.: B3267142
CAS No.: 444-39-3
M. Wt: 300.1 g/mol
InChI Key: APVYUEZOPMPDLL-UHFFFAOYSA-N
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Description

2-Fluoro-1,3,5-tris-trifluoromethyl-benzene is a fluorinated aromatic compound characterized by the presence of three trifluoromethyl groups and one fluorine atom attached to a benzene ring. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-1,3,5-tris-trifluoromethyl-benzene typically involves the reaction of benzene-1,3,5-tricarboxylic acid with sulfur tetrafluoride (SF4). This reaction is carried out under controlled conditions to ensure the selective introduction of trifluoromethyl groups at the desired positions on the benzene ring .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle the reactive intermediates and ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-1,3,5-tris-trifluoromethyl-benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different applications .

Scientific Research Applications

2-Fluoro-1,3,5-tris-trifluoromethyl-benzene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Fluoro-1,3,5-tris-trifluoromethyl-benzene involves its interaction with molecular targets through its fluorine and trifluoromethyl groups. These interactions can influence the compound’s reactivity and binding affinity, making it effective in various applications. The pathways involved include electrophilic and nucleophilic interactions, which are crucial for its chemical behavior .

Comparison with Similar Compounds

  • 1,3,5-Tris-trifluoromethyl-benzene
  • 1,3-Bis-trifluoromethyl-benzene
  • 1,4-Bis-trifluoromethyl-benzene
  • Hexafluorobenzene

Uniqueness: 2-Fluoro-1,3,5-tris-trifluoromethyl-benzene is unique due to the presence of both fluorine and trifluoromethyl groups, which impart distinct chemical properties. This combination enhances its reactivity and makes it suitable for specialized applications that other similar compounds may not fulfill .

Properties

IUPAC Name

2-fluoro-1,3,5-tris(trifluoromethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H2F10/c10-6-4(8(14,15)16)1-3(7(11,12)13)2-5(6)9(17,18)19/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APVYUEZOPMPDLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(F)(F)F)F)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H2F10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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